N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline
Overview
Description
N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C13H9Cl2F3N4S and its molecular weight is 381.2 g/mol. The purity is usually 95%.
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Biological Activity
N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.
Chemical Structure and Properties
The compound can be described by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C10H8Cl2F3N5S |
Molecular Weight | 307.16 g/mol |
IUPAC Name | This compound |
CAS Number | 33097-12-0 |
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrimidine Derivative : Starting from 4,6-dichloro-2-methylsulfanylpyrimidine, which is reacted with appropriate aldehydes or ketones to form an imine.
- Introduction of the Trifluoromethyl Group : This can be achieved through electrophilic fluorination methods or using trifluoromethylating agents.
- Final Purification : The product is purified using recrystallization or chromatography techniques.
Anticancer Activity
Research indicates that derivatives of similar structures exhibit potent anticancer properties. For instance, compounds with substituted anilines at specific positions showed significant antiproliferative activity against various cancer cell lines such as HeLa and A549. The mechanism often involves inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Case Study Example :
A study demonstrated that a related compound inhibited tubulin polymerization with an IC50 value of 83 nM against A549 cells, highlighting the potential for similar activity in our compound of interest .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition through interaction with active sites. The oxime group can form hydrogen bonds with enzymes, potentially blocking their activity. For example, studies on similar pyrimidine derivatives have shown promising results in inhibiting specific enzymes involved in cancer cell proliferation .
The proposed mechanism of action for this compound includes:
- Binding to Tubulin : Similar compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to mitotic arrest.
- Inducing Apoptosis : By interfering with cellular processes, these compounds can trigger apoptotic pathways in cancer cells.
Conclusion and Future Directions
This compound represents a promising candidate for further research in anticancer drug development. Future studies should focus on:
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Structure-Activity Relationships (SAR) : Understanding how modifications affect biological activity.
- Mechanistic Studies : Elucidating the precise biochemical pathways involved in its action.
Properties
IUPAC Name |
N-[(Z)-(4,6-dichloro-2-methylsulfanylpyrimidin-5-yl)methylideneamino]-3-(trifluoromethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F3N4S/c1-23-12-20-10(14)9(11(15)21-12)6-19-22-8-4-2-3-7(5-8)13(16,17)18/h2-6,22H,1H3/b19-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHAWJKNAPQCNF-SWNXQHNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C(=N1)Cl)C=NNC2=CC=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=NC(=C(C(=N1)Cl)/C=N\NC2=CC=CC(=C2)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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